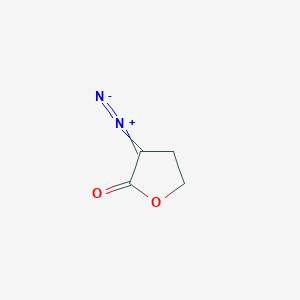

3-diazodihydrofuran-2(3H)-one

描述

Structure

3D Structure

属性

分子式 |

C4H4N2O2 |

|---|---|

分子量 |

112.09 g/mol |

IUPAC 名称 |

3-diazooxolan-2-one |

InChI |

InChI=1S/C4H4N2O2/c5-6-3-1-2-8-4(3)7/h1-2H2 |

InChI 键 |

VPNISBCOZCRGNZ-UHFFFAOYSA-N |

规范 SMILES |

C1COC(=O)C1=[N+]=[N-] |

产品来源 |

United States |

Advanced Synthetic Methodologies for 3 Diazodihydrofuran 2 3h One

Established Synthetic Pathways: A Mechanistic Perspective

The traditional synthesis of cyclic α-diazo ketones and lactones often involves a diazo transfer reaction. mdpi.com For substrates with relatively low acidity at the α-methylene group, the process typically requires activation, for example, through formylation, followed by a deformylative diazo transfer to ensure selectivity. mdpi.com

Modified Sattely et al. Procedures for Lactone Diazos

A well-documented method for preparing 3-diazodihydrofuran-2(3H)-one, also referred to as lactone-diazo substrate (LAD), is based on a modified procedure from Sattely et al. caltech.eduepfl.ch This approach utilizes a diazo transfer reaction under biphasic conditions.

The synthesis begins with the reaction of a suitable precursor in a mixture of hexane (B92381) and an aqueous solution of sodium hydroxide. caltech.eduepfl.ch Sodium azide (B81097) serves as the diazo source. caltech.eduepfl.ch The presence of a phase-transfer catalyst is crucial for the reaction to proceed efficiently. caltech.eduepfl.ch This method represents a practical and established route for accessing this key diazo compound.

Table 1: Reagents in the Modified Sattely et al. Procedure for this compound An interactive data table based on the research findings.

| Role | Compound | Formula | Molar Equivalents |

| Diazo Source | Sodium Azide | NaN₃ | 4.0 |

| Base | Sodium Hydroxide | NaOH | Variable (in 2M solution) |

| Catalyst | Tetrabutylammonium (B224687) Bromide | (C₄H₉)₄NBr | 0.01 |

| Solvent 1 | Hexane | C₆H₁₄ | N/A |

| Solvent 2 | Water | H₂O | N/A |

| Data sourced from a reported procedure. caltech.eduepfl.ch |

Consideration of Phase-Transfer Catalysis in Synthesis

Phase-transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. wikipedia.orgprinceton.edu In the synthesis of this compound, the reactants are distributed between an aqueous solution and an organic solvent like hexane, creating a biphasic system. caltech.eduepfl.ch

A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide, facilitates the transfer of an ionic reactant (in this case, likely the azide anion) from the aqueous phase to the organic phase where the lactone substrate resides. caltech.eduepfl.chwikipedia.org The catalyst's cation has large, lipophilic alkyl groups that allow it to be soluble in the organic phase, while its positive charge allows it to pair with the anion from the aqueous phase. wikipedia.orgprinceton.edu This transfer overcomes the insolubility of the ionic nucleophile in the organic medium, significantly accelerating the reaction rate. princeton.edu The use of PTC offers advantages such as the use of inexpensive reagents and simplified procedural setups. princeton.edu

Table 2: Components of the Biphasic System for PTC Synthesis An interactive data table based on the research findings.

| Phase | Component | Purpose |

| Aqueous Phase | Sodium Hydroxide | Base |

| Sodium Azide | Diazo source | |

| Water | Solvent | |

| Organic Phase | Lactone Precursor | Substrate |

| Hexane | Solvent | |

| Interface/Catalyst | Tetrabutylammonium Bromide | Phase-Transfer Catalyst |

| This table illustrates the distribution of key components in the phase-transfer catalyzed synthesis of this compound. caltech.eduepfl.ch |

Emerging Biocatalytic Approaches to α-Diazo Lactones

The growing demand for sustainable and highly selective synthetic methods has spurred interest in biocatalysis. caltech.educaltech.edu While traditional chemical catalysts like rhodium complexes can utilize α-diazo lactones for carbene-transfer reactions, they often suffer from side reactions such as β-hydride migration, which necessitates cryogenic conditions to suppress. caltech.edu Engineered enzymes are emerging as a promising alternative to overcome these limitations. caltech.educaltech.edu

Enzymes, particularly engineered hemeproteins derived from cytochrome P450 monooxygenases and cytochrome c, are being developed to function as carbene transferases. caltech.educaltech.edu These biocatalysts can be tuned through directed evolution to handle lactone-based carbenes, such as the one derived from this compound. caltech.edu The goal is to create enzymes capable of generating and stabilizing the reactive lactone-carbene intermediate within a confined active site, thereby preventing undesired side reactions and facilitating subsequent transformations with high stereocontrol. caltech.edu

Although the complete de novo biocatalytic synthesis of this compound is still a developing area, the successful use of this diazo compound with engineered enzymes highlights a clear trajectory. caltech.edugoogle.com The development of biocatalysts for new-to-nature reactions, including C-H insertion and cyclopropanation using diazo precursors, points toward the future potential of integrated enzymatic systems for the synthesis of α-diazo lactones themselves. google.comdoi.org This approach promises more efficient and environmentally benign routes to these valuable synthetic intermediates. caltech.educaltech.edu

Table 3: Investigated Enzyme Families for Lactone-Carbene Transformations An interactive data table based on the research findings.

| Enzyme Family | Original Function | Engineered Function | Relevance to α-Diazo Lactones |

| Cytochrome P450 | Monooxygenase | Carbene Transferase | Catalyzes carbene C-H insertion and cyclopropanation using diazo precursors. caltech.educaltech.edu |

| Cytochrome c | Electron Transfer | Carbene Transferase | Engineered variants can perform carbene transfer reactions. caltech.edu |

| Ketoreductases (KREDs) | Carbonyl Reduction | Radical Dehalogenation | Demonstrates enzyme potential for complex transformations on lactone scaffolds. acs.org |

| This table summarizes enzyme families being explored for reactions involving lactone-derived intermediates. caltech.educaltech.eduacs.org |

Carbene Generation and Reactivity Modalities from 3 Diazodihydrofuran 2 3h One

Mechanistic Insights into Carbene Formation from Diazo Precursors

Diazo compounds are the most frequently utilized precursors for generating carbenes. britannica.com The fundamental process involves the extrusion of a molecule of dinitrogen (N₂), a highly stable gas, which provides a significant thermodynamic driving force for the reaction. u-tokyo.ac.jpchemtube3d.com This decomposition can be initiated through several methods, including thermolysis, photolysis, or, most commonly for synthetic applications, transition metal catalysis. libretexts.orgbritannica.comlibretexts.org

Upon heating or irradiation with light, the C-N bond in the diazo group cleaves, releasing N₂ and forming a "free" carbene. britannica.comchemtube3d.com Photochemical decomposition, often conducted at very low temperatures in an inert matrix, can allow for the direct study of the highly reactive carbene species. britannica.com

In transition metal-catalyzed pathways, the diazo compound first interacts with a coordinatively unsaturated metal center. acs.org The generally accepted mechanism involves the initial, often reversible, coordination of the diazo compound to an axial site of the metal catalyst, such as rhodium(II) or copper(I), to form a metal-diazo adduct. acs.orgnih.gov This is followed by the rate-limiting and irreversible extrusion of N₂ to generate a metal-carbene complex, often referred to as a metal-carbenoid. acs.org This process effectively transfers the carbene moiety to the metal, which then mediates its subsequent reaction with a substrate, regenerating the catalyst to continue the cycle. nih.gov

Nature of the Transient Carbene Intermediate

Decomposition of 3-diazodihydrofuran-2(3H)-one generates a transient α-oxocarbene. Carbenes derived from the decomposition of cyclic diazo monocarbonyl compounds, such as this compound, are known to be more reactive than their acyclic counterparts. mdpi.com This enhanced reactivity is attributed to ring strain and conformational constraints within the cyclic structure. mdpi.com In acyclic systems, the carbene's unshared electron pair can be stabilized through interaction with the orthogonal π* orbital of the adjacent carbonyl group. However, the fixed conformation of a cyclic system like the dihydrofuranone ring prevents this optimal orthogonal alignment, resulting in a less stabilized and therefore more reactive carbene intermediate. mdpi.com

Carbenes can exist in two electronic spin states: singlet or triplet. libretexts.org In the singlet state, the two non-bonding electrons are spin-paired in a single sp²-hybridized orbital, leaving a vacant p-orbital. In the triplet state, the electrons are unpaired in different orbitals. The reactivity of the carbene is highly dependent on its spin state. libretexts.org While triplet carbenes often react via stepwise radical mechanisms, singlet carbenes can participate in concerted reactions. libretexts.orgnih.gov The presence of the adjacent oxygen atom in the lactone ring and the carbonyl group can stabilize the singlet state through delocalization of electron pairs into the carbene's empty p-orbital. libretexts.org

Metal-Carbenoid Species: Formation and Electronic Attributes

While free carbenes are highly reactive and often unselective, their reactivity can be tamed and controlled by coordination to a transition metal. u-tokyo.ac.jp The resulting species, known as a metal-carbenoid or metallocarbene, is a carbene fragment stabilized by a metal. u-tokyo.ac.jpnih.gov These intermediates retain carbene-like reactivity but are often more selective, allowing for a broad range of synthetically useful transformations that are difficult to achieve with free carbenes. u-tokyo.ac.jp The metal center modulates the electronic properties of the carbene carbon, which typically remains electrophilic in nature. u-tokyo.ac.jpnih.gov

Dirhodium(II) carboxylates, such as dirhodium(II) tetraacetate [Rh₂(OAc)₄], are exceptionally effective catalysts for the decomposition of diazo compounds and the formation of rhodium-carbenoid intermediates. acs.orgrsc.org The catalytic cycle begins with the coordination of this compound to an axial site of the Rh(II) complex. acs.org This is followed by the rate-limiting extrusion of N₂ to generate the highly reactive Rh(II)-carbenoid. acs.org

These electrophilic carbenoid species are not typically isolated but react in situ, participating in a wide array of transformations. rsc.org Key reactions include:

X-H Insertion: The carbenoid can insert into various X-H bonds (where X = C, O, N), a powerful method for C-H functionalization. acs.orgnih.gov

Cyclopropanation: Reaction with alkenes yields cyclopropane (B1198618) derivatives. acs.org

Ylide Formation: Interaction with heteroatoms (like sulfur or nitrogen) in other molecules can form ylides, which can undergo subsequent rearrangements. acs.org

The choice of ligands on the dirhodium(II) center can influence the reactivity and selectivity of the carbenoid, enabling asymmetric catalysis when chiral ligands are employed. acs.orgnih.gov For instance, different Rh(II) catalysts exhibit varying efficiencies in rearrangements of related cyclopropene (B1174273) intermediates to form furans, highlighting the catalyst's role in defining reaction outcomes. rsc.org

Table 1: Effect of Rhodium(II) Catalyst on Furan (B31954) Formation from a Related Enoldiazoketone System This table illustrates how different rhodium catalysts can influence the yield of subsequent transformations after the initial carbene reaction, using data from a study on furan synthesis.

| Catalyst | Yield (%) |

|---|---|

| Rh₂(OAc)₄ | 91 |

| Rh₂(oct)₄ | >95 |

| Rh₂(esp)₂ | 88 |

| Rh₂(cap)₄ | <30 |

| Rh₂(pfb)₄ | 0 |

A significant advancement in carbene chemistry has been the repurposing of natural enzymes for abiological transformations. Heme-containing enzymes, particularly engineered variants of cytochrome P450, have been shown to catalyze carbene transfer reactions. nih.govrochester.edu These reactions proceed through the formation of an iron-carbenoid intermediate at the enzyme's iron-heme cofactor. google.com

Specifically, laboratory-evolved variants of cytochrome P450, often with the native cysteine axial ligand replaced by a serine (termed P411), can utilize this compound as a carbene precursor. nih.govgoogle.com The enzyme provides a chiral environment that controls the trajectory of the reactants, enabling highly regio- and enantioselective intermolecular C-H insertion reactions, a transformation that is extremely challenging with traditional small-molecule catalysts. google.com These biocatalysts have been used to functionalize C(sp³)–H bonds in the presence of this compound, demonstrating the potential to create valuable α-substituted lactones with high selectivity. nih.govcaltech.edu Directed evolution allows for the optimization of these enzymes for specific substrates and reactions, leading to biocatalysts with high total turnover numbers (TTN) and enantiomeric excess. google.com

Table 2: Enantioselective C-H Alkylation with Engineered Cytochrome P411 Variants and this compound Data adapted from patent literature describing the evolution of P411 enzymes for carbene insertion. google.com

| P411 Variant | Substrate | Total Turnovers (TTN) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|

| Gen 6 | 1,3-cyclohexadiene | 150 | 99:1 |

| Gen 6 | Indan | 220 | 99:1 |

| Gen 7 | 1,3-cyclohexadiene | 230 | >99.5:0.5 |

| Gen 7 | Indan | 340 | >99.5:0.5 |

Copper salts and complexes have a long history of being used to catalyze the reactions of diazo compounds. nih.govnih.gov Similar to rhodium, copper catalysts react with this compound to form a copper-carbenoid intermediate. nih.gov This species is also electrophilic and can engage in a variety of transformations. nih.govnih.gov

Copper-catalyzed reactions involving diazo compounds include:

Cyclopropanation: The addition of the carbene moiety to an alkene is a classic application. libretexts.org

[4+1] Cycloaddition: Copper carbenoids can react with enones to form 2,3-dihydrofurans. nih.gov

X-H Insertion: Insertion into O-H and C-H bonds is also a known reactivity pathway. mdpi.combeilstein-journals.org

The reactivity can be tuned by the choice of ligands on the copper center. Chiral ligands, such as those with bis(oxazoline) scaffolds, have been successfully employed to achieve enantioselective carbenoid insertions into C-H bonds. beilstein-journals.org In some cases, the initially formed copper carbenoid can undergo further transformations, such as decarbonylation, leading to different carbene species and expanding the synthetic utility of a single diazo precursor. nih.gov

Diversified Reaction Pathways and Mechanisms Involving 3 Diazodihydrofuran 2 3h One Derived Carbenes

Intermolecular Carbene Transfer Reactions

Intermolecular reactions involving the carbene derived from 3-diazodihydrofuran-2(3H)-one are a cornerstone of its synthetic utility. These transformations involve the reaction of the transient carbene species with a separate molecular entity. Dirhodium catalysts are particularly effective in mediating these reactions, allowing for high degrees of chemo-, regio-, and stereoselectivity. nih.govorganic-chemistry.org The nature of the catalyst, including its ligand sphere, plays a critical role in modulating the reactivity and selectivity of the carbene intermediate. nih.govbeilstein-journals.org

The direct insertion of a carbene into a C-H bond is a highly sought-after transformation in organic synthesis as it represents a significant step-economic advantage over traditional pre-functionalization strategies. The electrophilic carbene generated from this compound can react with a wide array of C-H bonds, leading to the formation of a new C-C bond and the installation of a γ-butyrolactone moiety. researchgate.net These reactions are typically catalyzed by rhodium(II) complexes, which effectively facilitate the decomposition of the diazo compound and guide the subsequent insertion process. researchgate.netnih.gov

The insertion of carbenes derived from this compound into unactivated sp³ C-H bonds is a powerful tool for the direct alkylation of alkanes and cycloalkanes. This reaction typically requires a rhodium(II) catalyst to proceed efficiently. The general order of reactivity for C-H insertion is tertiary > secondary > primary, which is governed by both steric and electronic factors. nih.gov The process allows for the direct coupling of hydrocarbon feedstocks with the γ-butyrolactone unit, providing access to highly functionalized molecules from simple precursors. nih.gov

Research has shown that the choice of rhodium catalyst can significantly influence the efficiency of these insertions. For instance, catalysts with electron-withdrawing ligands can enhance the electrophilicity of the carbene, promoting insertion into less reactive C-H bonds.

Table 1: Representative Examples of Rh(II)-Catalyzed sp³ C-H Functionalization

| Catalyst | Substrate | Product Structure | Yield (%) | Reference |

|---|---|---|---|---|

| Rh₂(OAc)₄ | Cyclohexane | 3-Cyclohexyldihydrofuran-2(3H)-one | Moderate | nih.govresearchgate.net |

| Rh₂(esp)₂ | Adamantane | 3-(Adamantan-1-yl)dihydrofuran-2(3H)-one | Good | nih.gov |

Allylic C-H bonds are particularly susceptible to carbene insertion reactions due to the stability of the potential allylic radical or cationic intermediates formed during the reaction mechanism. chemrxiv.org The reaction of the carbene from this compound with alkenes can be directed towards allylic C-H insertion over competing pathways like cyclopropanation, often through careful selection of the catalyst. rsc.org Palladium-catalyzed systems have also been developed for intermolecular allylic C-H alkylation, providing a complementary approach to rhodium catalysis. nih.govmdpi.com This selective functionalization provides a direct route to γ,δ-unsaturated lactones, which are valuable synthetic intermediates. rsc.org The regioselectivity of the insertion (i.e., at the more or less substituted end of the allyl group) can often be controlled by the steric environment of both the substrate and the catalyst.

Benzylic C-H bonds are activated towards insertion reactions due to their lower bond dissociation energy and the ability of the aromatic ring to stabilize reaction intermediates. organic-chemistry.orgslsp.ch The rhodium-catalyzed reaction of this compound with compounds containing benzylic C-H bonds provides a direct and efficient method for the synthesis of α-aryl-γ-butyrolactones. researchgate.netrsc.org This transformation is highly valuable for accessing structures found in various biologically active compounds. The reaction generally proceeds with high chemoselectivity, favoring insertion into the benzylic C-H bond over aromatic C-H bonds or other sp³ C-H bonds that may be present in the molecule. nih.gov Both rhodium and gold catalysts have been employed to promote site-selective C-H functionalization of arenes. rsc.org

Table 2: Catalyst Influence on Benzylic C-H Insertion

| Catalyst | Substrate | Product | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| Rh₂(OAc)₄ | Toluene | 3-Benzyldihydrofuran-2(3H)-one | 75% | High for benzylic C-H | researchgate.net |

| [AuCl(PPh₃)]/AgOTf | Toluene | 3-Benzyldihydrofuran-2(3H)-one | 68% | para-selective for arene | rsc.org |

The C-H bond alpha to a nitrogen atom in amines and their derivatives is activated and can be readily functionalized via carbene insertion. researchgate.net This reaction provides a direct route to novel α-amino acid derivatives and other nitrogen-containing heterocyclic structures. Rhodium(II) catalysts are highly effective for this transformation, promoting the insertion of the carbene derived from this compound into the α-amino C-H bond. researchgate.netnih.gov The reaction is often highly regioselective and can proceed with stereocontrol when chiral catalysts are employed. nih.gov This method is particularly useful for the late-stage functionalization of complex amine-containing molecules. The insertion into N-H bonds can be a competing reaction, but selectivity for C-H insertion is often achieved by protecting the amine or by judicious choice of catalyst and reaction conditions. nih.govacs.org

Controlling regioselectivity and stereoselectivity is a central challenge in C-H functionalization chemistry. In reactions involving carbenes from this compound, these selectivities are profoundly influenced by the catalyst, substrate, and reaction conditions. nih.govbeilstein-journals.org

Regioselectivity: The inherent preference for insertion into different types of C-H bonds (e.g., tertiary sp³ > secondary sp³ > primary sp³, or benzylic/allylic > unactivated sp³) is a key determinant of regioselectivity. nih.gov However, this intrinsic reactivity can be overridden by steric factors imposed by the substrate or the catalyst's ligand framework. For example, a bulky catalyst may favor insertion into a less sterically hindered, albeit electronically less favored, C-H bond. In substrates with multiple potential reaction sites, such as 2-benzylfurans, modulating catalyst properties can allow for selective functionalization at either the benzylic (sp³) or furan (B31954) C-3 (sp²) position. nih.gov

Stereoselectivity: When the C-H insertion creates a new stereocenter, controlling the enantioselectivity is crucial. This is typically achieved by using chiral catalysts. Dirhodium(II) complexes with chiral carboxylate or carboxamidate ligands have proven to be highly effective in inducing asymmetry in C-H insertion reactions. nih.govnih.gov The catalyst creates a chiral environment around the metal-carbene intermediate, directing the approach of the substrate and favoring the formation of one enantiomer over the other. Significant success has been achieved in the enantioselective synthesis of various lactones and other heterocycles using this strategy. beilstein-journals.orgresearchgate.net The degree of enantioselectivity is dependent on the precise match between the chiral catalyst and the specific substrate undergoing the C-H insertion. nih.gov

Cycloaddition Reactions

The rhodium(II)-generated carbene from this compound readily engages in various cycloaddition reactions, serving as a valuable building block for diverse cyclic and heterocyclic structures.

[3+2] Cycloadditions for Heterocycle Construction

The carbene derived from α-diazo-γ-butyrolactone can function as the three-atom component in [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. While specific examples utilizing this compound are not extensively documented in dedicated studies, the reactivity patterns of analogous cyclic α-diazocarbonyl compounds suggest its utility in this area. For instance, related carbenes are known to react with nitriles, alkenes, and other dipolarophiles. These reactions typically proceed via the formation of a rhodium-associated ylide intermediate which then undergoes cyclization. The resulting products, such as spiro-pyrazolines, are valuable scaffolds in medicinal chemistry. The nucleophilicity of cyclic α-diazo carbonyl compounds, a key factor in their reactivity in 1,3-dipolar cycloadditions, has been studied, indicating their potential in forming spirocyclic 3H-pyrazoles that can subsequently rearrange into more stable 1H-pyrazole-fused systems. researchgate.net

Olefin Cyclopropanation Reactions

The addition of the carbene from this compound to olefins is a direct method for the synthesis of spirocyclic cyclopropanes. This transformation is typically catalyzed by transition metal complexes, most notably those of rhodium(II) and copper(I). The mechanism involves the formation of a metal-carbene intermediate which then transfers the carbene moiety to the olefin in a concerted fashion.

The choice of catalyst and olefin substitution pattern can influence the diastereoselectivity of the reaction. While specific data for this compound is limited, studies on similar diazo compounds demonstrate that rhodium(II) catalysts are highly effective for the cyclopropanation of a variety of olefins, including styrenes and other activated double bonds. These reactions are foundational in synthetic organic chemistry due to the prevalence of the cyclopropane (B1198618) motif in bioactive molecules.

Table 1: Representative Catalyst Systems for Olefin Cyclopropanation

| Catalyst | Typical Olefin Substrate | Key Features |

|---|---|---|

| Rhodium(II) Acetate (B1210297) (Rh₂(OAc)₄) | Styrene, electron-rich olefins | High efficiency, general applicability. |

| Copper(I) Triflate (CuOTf) | Various olefins | Often used with chiral ligands for asymmetric induction. |

Reactions with Alkynes for Ring Formation

The reaction of the carbene generated from this compound with alkynes provides a route to cyclopropenes or, through subsequent rearrangements, other heterocyclic systems like furans. The outcome of the reaction is highly dependent on the catalyst and the electronic properties of the alkyne.

For example, rhodium(II)-catalyzed reactions with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), are known to proceed through a [3+2] cycloaddition pathway involving a vinylcarbenoid intermediate, ultimately leading to the formation of substituted furans. This reaction pathway has been well-established for various α-diazocarbonyl compounds. The nucleophilicity of α-diazo-γ-butyrolactone has been shown to correlate with its reactivity towards DMAD, suggesting its capability to participate in such transformations to yield furanone-containing spirocycles. researchgate.netmdpi.com

Heteroatom-Hydrogen (X-H) Insertion Reactions (X=N, S, Si, B, P)

One of the most significant applications of carbenes derived from this compound is their ability to insert into heteroatom-hydrogen (X-H) bonds. This reaction provides a direct and atom-economical method for forming new carbon-heteroatom bonds. The reactions are typically catalyzed by rhodium(II) complexes, which facilitate the generation of the electrophilic carbene intermediate.

Nitrogen-Hydrogen (N-H) Insertion

The insertion of the lactone-derived carbene into the N-H bond of amines is a powerful tool for the synthesis of α-amino-γ-butyrolactone derivatives. While direct studies on this compound are sparse, extensive research on the analogous α-diazo-γ-butyrolactams provides significant insight into this transformation. nih.govresearchgate.net

The reaction with aromatic amines, such as anilines, proceeds efficiently in the presence of rhodium(II) catalysts. The catalyst Rh₂(esp)₂ has been found to be particularly effective for these transformations, providing the corresponding α-arylamino lactam products in good yields. researchgate.netresearchgate.net The reaction is generally selective for insertion into the anilinic N-H bond over other potential insertion sites like amide or sulfonamide N-H bonds.

In contrast, reactions with aliphatic amines are more complex. The higher basicity of aliphatic amines can lead to catalyst inhibition or side reactions. With primary aliphatic amines, the formation of enamines is often a competing and sometimes predominant pathway. nih.govd-nb.infobeilstein-archives.org This occurs through a proposed mechanism involving either the oxidation of the diazo lactam to a ketone followed by amine condensation, or reaction of the amine with a bishydrazone dimer of the unstable diazo compound. beilstein-archives.org

Table 2: Rh(II)-Catalyzed N-H Insertion with α-Diazo-γ-butyrolactam Analogs

| Amine Substrate | Catalyst | Product Type | Typical Yield | Reference |

|---|---|---|---|---|

| Aniline | Rh₂(esp)₂ | α-Arylamino-γ-butyrolactam | Good | researchgate.net |

| Substituted Anilines | Rh₂(esp)₂ | α-Arylamino-γ-butyrolactam | Moderate to Good | researchgate.net |

| Cyclopropylamine | Rh₂(esp)₂ | Enamine (major) | Low (insertion) | nih.govbeilstein-archives.org |

Sulfur-Hydrogen (S-H) Insertion

The insertion of the carbene from this compound into the S-H bond of thiols is an efficient method for synthesizing α-thio-substituted γ-butyrolactones. This reaction is analogous to the N-H insertion and is also effectively catalyzed by rhodium(II) acetate (Rh₂(OAc)₄). d-nb.inforesearchgate.net

Studies on the corresponding α-diazo-γ-butyrolactams have demonstrated that a wide range of both aliphatic and aromatic thiols can be successfully employed, leading to the desired α-thioether products in good yields. researchgate.net Notably, the S-H insertion reaction appears to be more tolerant of sterically hindered substrates compared to the analogous O-H insertion reactions. researchgate.net This robust transformation provides a straightforward route to valuable sulfur-containing lactone and lactam scaffolds.

Table 3: Rh₂(OAc)₄-Catalyzed S-H Insertion with α-Diazo-γ-butyrolactam Analogs

| Thiol Substrate | Product Type | Typical Yield | Reference |

|---|---|---|---|

| Thiophenol | α-Arylthio-γ-butyrolactam | Good | researchgate.net |

| Substituted Thiophenols | α-Arylthio-γ-butyrolactam | Good | researchgate.net |

Boron-Hydrogen (B-H) Insertion, Enzymatic Catalysis

The carbene generated from this compound is a highly reactive intermediate capable of inserting into a variety of chemical bonds, including the boron-hydrogen (B-H) bond. This reaction provides a direct method for the formation of carbon-boron bonds, leading to the synthesis of valuable organoboron compounds.

Boron-Hydrogen (B-H) Insertion:

Triarylboranes have been shown to catalyze the decomposition of diazo compounds, leading to the formation of a reactive carbene intermediate. nih.govnih.gov This carbene can then undergo insertion into the B-H bond of a suitable borane (B79455), such as a 2-arylpyridine-borane complex. This process allows for the construction of boron-stereogenic compounds. nih.gov While direct studies on this compound are limited, the principles of copper-catalyzed enantioselective desymmetric B-H insertion reactions provide a framework for its potential reactivity. nih.gov The reaction would likely proceed through the formation of a copper-carbene complex, which then reacts with a tetracoordinate borane to yield the B-H insertion product.

Table 1: Catalyst Systems for Analogous B-H Insertion Reactions

| Catalyst System | Diazo Compound Type | Borane Type | Key Feature | Reference |

|---|---|---|---|---|

| Chiral Copper Catalyst | Versatile Diazo Compounds | 2-Arylpyridine-boranes | Enantioselective construction of boron-stereogenic compounds | nih.gov |

Enzymatic Catalysis:

Nature's biosynthetic pathways for lactones typically involve C-O bond disconnections. However, laboratory-engineered enzymes, termed 'carbene transferases', have been developed to assemble lactone structures through a new-to-nature C-C bond-forming strategy. nih.govresearcher.life These enzymes, often evolved from cytochrome P450 variants, catalyze intramolecular carbene insertions into C-H bonds. nih.govresearcher.life

This enzymatic approach offers a highly selective and environmentally benign alternative to traditional metal catalysts for lactone synthesis. Directed evolution has produced enzyme variants capable of constructing γ-, δ-, and ε-lactones with high activity and enantioselectivity. nih.govresearcher.life Although not yet specifically demonstrated with this compound, this methodology holds significant promise for the stereoselective synthesis of complex lactone scaffolds from simple diazo precursors. The enzymatic platform has been shown to be effective for the synthesis of various lactone ring sizes, surmounting the thermodynamic challenges associated with larger rings. nih.govresearcher.life

Intramolecular Carbene Reactions

The carbene derived from this compound can undergo a variety of intramolecular reactions, leading to the formation of new cyclic structures.

Intramolecular C-H Insertion for Lactone Synthesis

One of the most powerful applications of carbenes derived from diazoesters is their ability to undergo intramolecular C-H insertion reactions. chemrxiv.orgrsc.org This transformation is a highly efficient method for the synthesis of cyclic compounds, particularly lactones. chemrxiv.orgresearchgate.net In the case of the carbene generated from this compound, intramolecular C-H insertion can lead to the formation of bicyclic lactone systems.

The regioselectivity of the C-H insertion is influenced by several factors, including the stability of the resulting ring and the electronic and steric properties of the C-H bond being targeted. Transition metal catalysts, most notably those based on rhodium and copper, are commonly employed to facilitate these reactions. rsc.orgmdpi.comnih.gov The choice of catalyst can significantly impact the yield and diastereoselectivity of the lactone product. chemrxiv.org For instance, sterically bulky achiral catalysts like dirhodium tetratriphenylacetate (Rh₂(TPA)₄) have been found to be effective in promoting the formation of γ-lactones with excellent yields and diastereoselectivity. chemrxiv.org

Table 2: Research Findings on Intramolecular C-H Insertion for Lactone Synthesis

| Catalyst | Substrate Type | Product | Key Findings | Reference |

|---|---|---|---|---|

| Dirhodium Tetratriphenylacetate (Rh₂(TPA)₄) | α-Alkyl-α-diazoesters | γ-, δ-, ε-Lactones | High yields and diastereoselectivity for a diverse array of disubstituted lactones. | chemrxiv.org |

| Engineered Cytochrome P450 | Diazo Compounds | γ-, δ-, ε-Lactones | High activity and enantioselectivity; overcomes unfavorable ring strain for larger lactones. | nih.govresearcher.life |

Rearrangement Processes

The carbene derived from this compound is also prone to various rearrangement reactions, which can lead to profound structural changes.

Wolff Rearrangement and Analogous Transformations

The Wolff rearrangement is a hallmark reaction of α-diazocarbonyl compounds, including this compound. wikipedia.orgchem-station.com This reaction involves the conversion of the α-diazo ketone into a ketene (B1206846) through the loss of dinitrogen and a concomitant 1,2-rearrangement. wikipedia.orgorganic-chemistry.org The rearrangement can be induced thermally, photochemically, or through catalysis, with silver (I) salts being commonly used. wikipedia.orgjk-sci.com

For cyclic α-diazo ketones like this compound, the Wolff rearrangement is a powerful tool for ring contraction. wikipedia.orgchem-station.comyoutube.com The resulting ketene intermediate is highly reactive and can be trapped by various nucleophiles. For example, in the presence of water, a carboxylic acid is formed, while alcohols yield esters. wikipedia.orgorganic-chemistry.org A notable example is the photochemical decomposition of 4-diazodihydrofuran-3(2H)-ones, which, in the presence of nucleophiles, affords derivatives of oxetan-3-carboxylic acids, demonstrating a clear ring contraction from a five-membered to a four-membered ring system. mdpi.com

The mechanism of the Wolff rearrangement is complex and can proceed through either a concerted pathway or a stepwise mechanism involving a carbene intermediate. wikipedia.orgorganic-chemistry.org The s-cis conformation of the α-diazo ketone is believed to favor the concerted pathway. wikipedia.org

Nucleophilic Rearrangements (e.g., 1,2-nucleophilic rearrangement)

A 1,2-rearrangement is a type of organic reaction where a substituent moves from one atom to an adjacent atom. wikipedia.org In the context of the carbene generated from this compound, a 1,2-hydride shift or a 1,2-alkyl shift can occur, leading to a rearranged product. libretexts.org These rearrangements are typically driven by the formation of a more stable intermediate. wikipedia.org

While carbocation rearrangements are more common, analogous shifts can occur in carbene intermediates. libretexts.org The electrophilic nature of the carbene carbon makes it susceptible to migration of a neighboring group with its bonding electrons. For the carbene derived from this compound, a hydrogen or an alkyl group at the C4 position could potentially migrate to the carbene center at C3.

Another relevant nucleophilic rearrangement is the Stevens rearrangement, which can occur when the carbene is trapped by a heteroatom, such as the oxygen in an ether, to form an ylide. libretexts.org This is followed by a 1,2-migration to the carbanionic center of the ylide.

Sigmatropic Rearrangements (e.g.,organic-chemistry.orgmdpi.com-sigmatropic rearrangement)

The carbene generated from this compound can interact with the adjacent oxygen atom within the furanone ring to form a cyclic oxonium ylide. This intermediate can then undergo a organic-chemistry.orgmdpi.com-sigmatropic rearrangement. google.comnih.govacs.org This class of pericyclic reactions involves the concerted reorganization of π and σ electrons over a five-membered cyclic transition state.

In this specific case, the formation of the oxonium ylide would involve the interaction of the vacant p-orbital of the carbene with a lone pair of electrons on the ring oxygen. The subsequent organic-chemistry.orgmdpi.com-sigmatropic rearrangement would lead to the formation of a new ring system, effectively expanding the original five-membered ring. Competition between wikipedia.orgorganic-chemistry.org- and organic-chemistry.orgmdpi.com-rearrangements of oxonium ylides is a known phenomenon and can be influenced by steric and electronic factors, as well as the catalyst used. nih.gov

Electrophilic Reactivity of this compound

The electrophilic character of this compound is most prominently observed in its reactions with Brønsted and Lewis acids. In these transformations, the diazo compound accepts an electrophile, typically a proton or a Lewis-acidic center, initiating a cascade of reactions that lead to the formation of new molecular scaffolds.

Brønsted Acid-Catalyzed Decomposition:

In the presence of strong Brønsted acids such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (TsOH), 4-diazodihydrofuran-3-ones, close analogs of the title compound, undergo a rapid decomposition. This process involves the protonation of the diazo group, which is the rate-determining step, to form a diazonium cation intermediate. This intermediate is unstable and readily eliminates a molecule of dinitrogen (N₂), a thermodynamically highly favorable process.

The resulting carbocation then undergoes a 1,2-nucleophilic rearrangement. In this step, a substituent from the adjacent carbon migrates to the electron-deficient center. This rearrangement leads to the formation of a more stable oxonium ion, which upon deprotonation yields multi-substituted 3(2H)-furanones. The reaction pathway is highly efficient and provides an excellent method for the synthesis of these furanone derivatives. The mechanism is supported by studies showing that the ratio of reaction products can be accurately described by the Hammett equation with Brown constants (σ+), indicating the development of a positive charge in the transition state. researchgate.net

Lewis Acid-Catalyzed Reactions (Büchner–Curtius–Schlotterbeck Reaction):

This compound reacts with aldehydes and ketones in what is known as the Büchner–Curtius–Schlotterbeck reaction, which is typically catalyzed by a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂). researchgate.netmdpi.com This reaction constitutes a ring expansion of cyclic ketones or the homologation of aldehydes and acyclic ketones.

The reaction mechanism commences with the coordination of the Lewis acid to the carbonyl oxygen of the ketone or aldehyde, thereby activating it towards nucleophilic attack. The diazo compound, acting as a nucleophile in this initial step, attacks the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling nitrogen gas and generating a carbocation. A subsequent 1,2-rearrangement (migration of one of the R-groups from the original carbonyl compound) leads to the formation of a homologated ketone or, in the case of a cyclic ketone, a ring-expanded product. The reaction with α-diazo-γ-butyrolactone has been successfully applied to the synthesis of spirocyclic seven-membered ketones from cyclic ketones. researchgate.netmdpi.com

The efficiency and outcome of the reaction can be sensitive to the steric and electronic properties of the carbonyl compound. For instance, the reaction works well for six- and seven-membered cyclic ketones, but may be less effective for smaller rings like cyclopentanone. researchgate.net

Table 1: Examples of Electrophilic Reactions of this compound Analogs

| Reaction Type | Electrophile | Catalyst | Key Intermediate | Product Type | Ref |

|---|---|---|---|---|---|

| Brønsted Acid Decomposition | H⁺ (from TFA, TsOH) | - | Diazonium cation | Substituted 3(2H)-furanone | researchgate.net |

| Büchner–Curtius–Schlotterbeck | Cyclic Ketones | BF₃·OEt₂ | Carbocation | Spirocyclic Ketone | researchgate.netmdpi.com |

| Büchner–Curtius–Schlotterbeck | Aldehydes | SnCl₂ | Carbocation | β-Keto ester | mdpi.com |

Nucleophilic Reactivity of this compound

While the protonation of the diazo group highlights its basicity (a form of nucleophilicity), the carbon atom of the diazo group in this compound can also act as a nucleophile, particularly in cycloaddition reactions. In these cases, the diazo compound behaves as a 1,3-dipole.

1,3-Dipolar Cycloaddition Reactions:

Diazo compounds are classic 1,3-dipoles and can participate in [3+2] cycloaddition reactions with a variety of dipolarophiles, which are typically electron-deficient alkenes or alkynes. This reaction, often referred to as the Huisgen cycloaddition, is a powerful tool for the synthesis of five-membered heterocyclic rings.

Research has shown that cyclic α-diazo carbonyl compounds, including α-diazo lactones, exhibit nucleophilic reactivity in reactions with electron-deficient dipolarophiles such as dimethyl acetylenedicarboxylate (DMAD). researchgate.net The nucleophilicity of these diazo compounds has been quantified by studying the kinetics of their reactions with reference electrophiles (benzhydrylium ions). researchgate.net

The reaction of an α-diazo lactone with an alkyne like DMAD proceeds via a concerted [3+2] cycloaddition mechanism to form an initial spirocyclic 3H-pyrazole. This primary cycloadduct is often unstable and can undergo subsequent thermal rearrangement. A common pathway is the researchgate.netorgsyn.org-sigmatropic rearrangement, known as the van Alphen-Hüttel rearrangement, where the acyl group migrates from the quaternary carbon of the pyrazole (B372694) ring to an adjacent nitrogen atom. This rearrangement results in the formation of a more stable, fused 1H-pyrazole derivative. researchgate.net

The reactivity of the diazo compound in these cycloadditions correlates with its measured nucleophilicity; stronger nucleophiles react more rapidly with the dipolarophile. researchgate.net This type of reaction showcases the ability of the diazo carbon in this compound to initiate bond formation with an external electrophilic center, a hallmark of nucleophilic behavior.

Table 2: Nucleophilic Reactivity Profile of Cyclic α-Diazo Carbonyl Compounds

| Reaction Type | Dipolarophile/Electrophile | Product of Cycloaddition | Subsequent Reaction | Final Product | Ref |

|---|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Dimethyl Acetylenedicarboxylate | Spirocyclic 3H-pyrazole | researchgate.netorgsyn.org-Sigmatropic Rearrangement | Fused 1H-pyrazole | researchgate.net |

| Reaction with Electrophiles | Benzhydrylium ions | - | - | Adduct | researchgate.net |

Catalytic Systems for Transformations of 3 Diazodihydrofuran 2 3h One

Transition Metal Catalysis in Carbene Transfer

Transition metal catalysts are pivotal in harnessing the reactivity of the carbene intermediate generated from 3-diazodihydrofuran-2(3H)-one. The choice of metal and its ligand sphere dictates the efficiency, selectivity, and reaction scope.

Rhodium(II) Carboxylates (e.g., Rh₂(OAc)₄, Rh₂(OPiv)₄)

Rhodium(II) carboxylates are among the most extensively used catalysts for carbene transfer reactions involving diazo compounds. Their "paddlewheel" structure provides an accessible coordination site for the diazo compound, facilitating the extrusion of dinitrogen and the formation of a rhodium-carbene intermediate. While specific studies focusing exclusively on this compound with Rh₂(OAc)₄ and Rh₂(OPiv)₄ are not extensively detailed in the public domain, the general reactivity of these catalysts with cyclic diazo ketones provides a strong basis for their application.

These catalysts are known to effectively mediate a range of transformations including cyclopropanation, C-H insertion, and ylide formation. The electronic and steric properties of the carboxylate ligands can influence the reactivity and selectivity of the catalyst. For instance, the bulkier pivalate (B1233124) ligands in Rh₂(OPiv)₄ can enhance diastereoselectivity in certain reactions compared to the acetate (B1210297) ligands in Rh₂(OAc)₄.

Table 1: Representative Transformations Catalyzed by Rhodium(II) Carboxylates with Diazo Compounds

| Catalyst | Diazo Substrate | Reaction Type | Product | Yield (%) | Reference |

| Rh₂(OAc)₄ | General α-diazoketones | Cyclopropanation | Cyclopropane (B1198618) derivatives | Varies | [Generic literature] |

| Rh₂(OPiv)₄ | Diazo compound from Meldrum's acid | Cyclopropanation | Cyclopropane derivatives | High | [Generic literature] |

Copper(I) Catalysis

Copper(I) complexes are another important class of catalysts for carbene transfer reactions. They are generally less expensive than their rhodium counterparts and can exhibit unique reactivity patterns. Copper carbenes are typically more nucleophilic than rhodium carbenes, which can lead to different selectivities in reactions such as cyclopropanation and insertions. The catalytic cycle is believed to involve the formation of a copper-carbene intermediate, which then transfers the carbene moiety to a substrate. researchgate.net The choice of ligand on the copper(I) center is crucial in tuning the catalyst's activity and selectivity.

While the broader literature on copper-catalyzed reactions of diazo compounds is vast, specific examples detailing the use of Copper(I) catalysts with this compound are not prominently reported. However, based on the known reactivity of copper carbenes, it is anticipated that they would catalyze similar transformations to rhodium catalysts, potentially with different stereochemical outcomes.

Iron-Containing Protein Catalysis (e.g., Cytochrome P411, Myoglobin)

In recent years, the field of biocatalysis has witnessed the emergence of iron-containing proteins as powerful catalysts for non-natural carbene transfer reactions. Engineered hemeproteins, such as variants of Cytochrome P450, have been repurposed to catalyze these transformations with high efficiency and selectivity.

A notable example is the use of Cytochrome P411 , an engineered variant of Cytochrome P450, for the functionalization of α-amino C(sp³)–H bonds using this compound as the carbene donor. These biocatalysts can achieve high enantioselectivity in these challenging C-H insertion reactions. nih.gov The protein scaffold provides a chiral environment that controls the orientation of the substrates, leading to excellent stereocontrol.

Myoglobin (B1173299) , another heme-containing protein, has also been engineered to function as a carbene transferase. rsc.orgnih.govengconfintl.org By introducing mutations in the active site, researchers have been able to tune the reactivity and selectivity of myoglobin for various carbene transfer reactions, including cyclopropanation and N-H insertion. researchgate.net While direct applications with this compound are still emerging, the proven versatility of engineered myoglobin suggests its potential in catalyzing transformations of this specific diazo compound.

The general mechanism for carbene transfer catalyzed by hemeproteins involves the reduction of the heme iron from the Fe(III) to the catalytically active Fe(II) state. This reduced iron center then reacts with the diazo compound to form a putative iron-carbenoid intermediate, which is responsible for the subsequent carbene transfer to a substrate. nih.gov

Other Relevant Metal Catalysts (e.g., Palladium, Nickel, Iridium)

Beyond rhodium, copper, and iron, other transition metals have been explored for their ability to catalyze carbene transfer reactions.

Palladium catalysts are well-known for their role in cross-coupling reactions, and their involvement in carbene chemistry is also established. Palladium-carbene intermediates can be generated from diazo compounds and participate in various transformations. uva.es

Nickel catalysis in carbene transfer reactions is a growing area of interest. Nickel complexes can generate nickel-carbene intermediates from diazoalkanes, which can then undergo further reactions. nih.gov

Iridium complexes, particularly those with porphyrin or salen ligands, have shown remarkable activity as catalysts for carbene transfer reactions, including C-H insertion and cyclopropanation, often with high enantio- and diastereoselectivity. nih.govnih.gov

While the general utility of these metals in carbene chemistry is well-documented, specific studies detailing their application with this compound are limited in the currently available literature.

Biocatalysis and Protein Engineering for Enantioselective Reactions

The quest for highly enantioselective transformations has driven the development of biocatalytic methods for carbene transfer. Protein engineering, particularly of hemeproteins, has been instrumental in creating artificial enzymes with tailored catalytic activities.

Engineered Hemeproteins as Carbene Transferases

Engineered hemeproteins have emerged as a powerful platform for enantioselective carbene transfer reactions. nih.gov By leveraging the tools of directed evolution and rational design, scientists have been able to reprogram the catalytic machinery of proteins like Cytochrome P450 and myoglobin to accept unnatural substrates and catalyze abiological transformations. nih.gov

These "carbene transferases" operate within a well-defined chiral pocket, which enforces a specific orientation of the substrate and the carbene intermediate, leading to high levels of stereocontrol. This approach offers a green and sustainable alternative to traditional transition metal catalysis, as the reactions are typically performed in aqueous media under mild conditions.

The successful application of engineered Cytochrome P411 for C-H amination using this compound highlights the potential of this strategy for creating novel and valuable molecules with high enantiopurity. nih.gov The continued development of engineered hemeproteins holds great promise for expanding the scope and utility of carbene transfer reactions with this and other diazo compounds.

Table 2: Overview of Catalytic Systems for this compound Transformations

| Catalyst System | Catalyst Examples | Reaction Type | Key Features |

| Transition Metal Catalysis | |||

| Rhodium(II) Carboxylates | Rh₂(OAc)₄, Rh₂(OPiv)₄ | Carbene Transfer | General and efficient for various transformations. |

| Copper(I) Catalysis | Cu(I) complexes | Carbene Transfer | Cost-effective alternative to rhodium. |

| Iron-Containing Proteins | Cytochrome P411, Myoglobin | C-H Insertion | High enantioselectivity, biocatalytic. |

| Other Metals | Palladium, Nickel, Iridium complexes | Carbene Transfer | Diverse reactivity and selectivity profiles. |

| Biocatalysis | |||

| Engineered Hemeproteins | P411 variants, Myoglobin variants | Enantioselective Carbene Transfer | High stereocontrol, green and sustainable. |

Directed Evolution for Tailored Activity and Selectivity

Directed evolution has emerged as a powerful strategy for engineering enzymes with novel or enhanced catalytic activities and selectivities. nih.govwhiterose.ac.ukd-nb.info This process, mimicking natural evolution in a laboratory setting, involves iterative rounds of gene mutagenesis, expression, and screening or selection to identify enzyme variants with desired properties. youtube.comyoutube.com For carbene transfer reactions, hemoproteins such as myoglobins and cytochrome P450 enzymes have been successfully repurposed as biocatalysts. nih.gov Although wild-type versions of these proteins may exhibit low levels of the desired activity, directed evolution can dramatically enhance their performance. youtube.com

The process typically begins with the identification of a parent enzyme that shows a nascent ability to catalyze the target reaction, for instance, the cyclopropanation of an olefin with a diazo compound like this compound. A library of mutant enzymes is then generated by introducing random mutations into the gene encoding the parent enzyme. These variants are subsequently screened for improved activity and selectivity. For example, in the directed evolution of a tryptophan 2,3-dioxygenase, a key residue was identified that proved vital in determining the product ratio of different oxygenation products. nih.gov

A similar approach can be envisioned for tailoring enzymes to specifically handle this compound. Key goals of such a directed evolution campaign would include:

Increasing catalytic turnover: Evolving enzymes that can process the diazo substrate more efficiently.

Enhancing stability: Improving the enzyme's robustness under process conditions.

Modifying substrate specificity: Adapting the enzyme's active site to better accommodate the lactone-based diazo compound and the desired carbene acceptor.

Controlling selectivity: Fine-tuning the enzyme to favor the formation of a specific stereoisomer of the product.

The power of this approach is demonstrated in studies where enzymes were evolved to utilize diazirines, stable precursors to carbenes, for various transformations including cyclopropanation and Si-H insertion. whiterose.ac.uknih.govbohrium.com Through several rounds of evolution, variants were identified that exhibited significantly improved yields and stereoselectivities compared to the parent enzyme.

Table 1: Illustrative Example of Directed Evolution Outcomes for a Biocatalytic Carbene Transfer Reaction

| Enzyme Variant | Total Turnover Number (TTN) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| Wild-Type | < 5 | 1:1 | 10% |

| Round 1 Mutant | 50 | 5:1 | 45% |

| Round 3 Mutant | 250 | 15:1 | 80% |

| Round 5 Mutant | >1000 | >20:1 | >95% |

This table represents hypothetical data to illustrate the typical progression of a directed evolution experiment for improving a biocatalyst for a carbene transfer reaction.

Stereocontrol in Biocatalytic Carbene Reactions

Achieving high levels of stereocontrol is a central challenge in synthetic chemistry. Biocatalysts, with their intrinsically chiral active sites, are exceptionally well-suited for catalyzing asymmetric reactions. nih.gov In the context of carbene transfer reactions involving this compound, the enzyme's active site can precisely orient both the carbene precursor and the acceptor substrate, thereby dictating the stereochemical outcome of the reaction.

Engineered myoglobin and cytochrome P450 variants have been shown to be highly effective in controlling the diastereo- and enantioselectivity of cyclopropanation reactions. nih.govnih.gov The stereochemical course of these reactions is influenced by the specific amino acid residues that make up the enzyme's active site. By mutating these residues, the steric and electronic environment around the catalytic iron-heme center can be modified, which in turn influences the trajectory of the incoming substrate and the subsequent bond-forming event.

For example, in the cyclopropanation of benzofuran (B130515) with an acceptor-only diazo reagent using an engineered myoglobin, computational and structure-reactivity studies helped to elucidate a stereochemical model that could rationalize the high stereoselectivity of the biocatalyst. nih.gov This understanding can then be leveraged to design further mutations to either enhance the existing selectivity or even invert it to favor the formation of the opposite enantiomer.

The key factors contributing to stereocontrol in these biocatalytic systems include:

Precise Substrate Positioning: The enzyme's binding pocket orients the carbene acceptor relative to the iron-carbene intermediate.

Steric Hindrance: Bulky amino acid residues can block certain approaches of the substrate, favoring others.

Hydrogen Bonding and other Non-covalent Interactions: These interactions can lock the substrate into a specific conformation, leading to high stereoselectivity.

Through site-directed mutagenesis and directed evolution, it is possible to create a panel of enzyme variants, each capable of producing a different stereoisomer of the desired product from the same set of starting materials, including this compound.

Brønsted Acid-Catalyzed Reactions

In addition to metal- and enzyme-catalyzed carbene transfer, diazo compounds can also be activated by Brønsted acids. d-nb.info The reaction of a diazo compound with a Brønsted acid typically proceeds through protonation of the diazo carbon, leading to the formation of a diazonium ion. d-nb.info This intermediate can then undergo various transformations, often involving the loss of dinitrogen (N₂) and subsequent reaction with a nucleophile or rearrangement.

The proposed mechanism involves the protonation of the diazo compound to form a diazonium intermediate. Subsequent loss of N₂ generates a highly reactive cationic species that undergoes a rapid 1,2-migration of one of the substituents from the C5 position to the C4 position, followed by deprotonation to yield the rearranged furanone product.

Table 2: Brønsted Acid-Catalyzed Rearrangement of Substituted 4-Diazodihydrofuran-3-ones

| Starting Diazo Compound | Brønsted Acid | Product | Yield (%) |

| 4-Diazo-5,5-dimethyldihydrofuran-3-one | TFA | 4,5-Dimethyl-3(2H)-furanone | 98 |

| 4-Diazo-5,5-diethyldihydrofuran-3-one | TFA | 4,5-Diethyl-3(2H)-furanone | 99 |

| 3'-Diazo-5',5'-dimethyl-3'H-spiro[fluorene-9,2'-furan]-4'(5'H)-one | TsOH | 5',5'-Dimethyl-spiro[fluorene-9,2'- nih.govd-nb.infooxathiolan]-4'-one | 95 |

Data sourced from a study on 4-diazodihydrofuran-3-ones, a constitutional isomer of the subject compound. researchgate.net This data is presented to illustrate the likely reactivity of similar cyclic diazo ketones in the presence of Brønsted acids.

Given these findings, it is plausible that this compound would undergo a similar Brønsted acid-catalyzed rearrangement. The specific nature of the rearrangement would depend on the substitution pattern of the lactone ring. Such reactions highlight a complementary mode of reactivity for this class of diazo compounds, offering a pathway to rearranged products that are distinct from those accessible via carbene-based transformations.

Computational Chemistry and Mechanistic Elucidation of 3 Diazodihydrofuran 2 3h One Reactivity

Quantum Chemical Studies on Carbene Intermediates and Transition States

There are no available quantum chemical studies that specifically detail the properties of carbene intermediates and transition states arising from 3-diazodihydrofuran-2(3H)-one. Such studies would typically involve Density Functional Theory (DFT) or other high-level computational methods to calculate the energies, geometries, and electronic structures of these transient species. This information is crucial for understanding the reaction pathways the compound is likely to follow.

In Silico Modeling of Enzymatic Reaction Mechanisms

No in silico modeling studies concerning the enzymatic reactions of this compound have been found. This type of research would involve computational techniques such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations to understand how this molecule might interact with an enzyme's active site and what the mechanism of any potential enzyme-catalyzed transformation would be.

Prediction and Rationalization of Chemo-, Regio-, and Stereoselectivity

There is a lack of published research on the theoretical prediction and rationalization of the chemo-, regio-, and stereoselectivity of reactions involving this compound. Computational models are often employed to explain why a particular outcome is favored in a chemical reaction, providing insights that can be invaluable for synthetic planning. For this specific compound, however, such predictive studies have not been reported.

Strategic Applications in the Synthesis of Complex Organic Molecules

Access to Chiral Strained Carbocyclic Systems (e.g., Bicyclobutanes, Cyclopropenes)

The generation of a carbene from 3-diazodihydrofuran-2(3H)-one provides a powerful method for the synthesis of highly strained carbocyclic systems, which are of significant interest due to their unique reactivity and potential as synthetic intermediates.

Bicyclobutanes: Rhodium-catalyzed intramolecular cyclopropanation of allylic diazoacetates is a key strategy for the enantioselective synthesis of bicyclobutanes. While specific examples utilizing this compound are not extensively documented, the general principle involves the decomposition of the diazo compound to a rhodium-carbene intermediate, which then undergoes a concerted intramolecular [1+2] cycloaddition with a tethered alkene moiety. The chirality of the resulting bicyclobutane can be controlled by the use of chiral rhodium catalysts. nih.gov

Cyclopropenes: The reaction of carbenes with alkynes is a fundamental approach to the synthesis of cyclopropenes. The carbene generated from this compound can, in principle, undergo intermolecular cycloaddition with various alkynes to furnish the corresponding cyclopropene (B1174273) derivatives. The efficiency and stereoselectivity of this transformation would likely be dependent on the catalyst and reaction conditions employed.

Construction of Diverse Lactone Architectures (e.g., α-Substituted, Spiro, Fused, Bridged Lactones)

The inherent lactone framework of this compound makes it an ideal precursor for the synthesis of more complex and substituted lactone structures.

α-Substituted Lactones: The diazo group at the α-position of the lactone can be replaced with various functional groups through reactions that proceed via the carbene intermediate. For instance, X-H insertion reactions (where X = O, N, S, etc.) can introduce new substituents at the α-position.

Spiro Lactones: Intramolecular C-H insertion reactions of carbenes generated from diazo compounds are a powerful tool for the construction of spirocyclic systems. nih.gov A notable application is the synthesis of spiro[2,3-dihydrofuran-3,3′-oxindole] derivatives through a multi-component cascade reaction involving α-diazo esters, water, isatins, and a nitrile source, catalyzed by copper or a copper/rhodium co-catalyst system. rsc.org This reaction proceeds in good to excellent yields and demonstrates the utility of diazo compounds in accessing complex spiro-lactone frameworks. rsc.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Yield |

| α-Diazo ester | Water | Isatin | Cu(OTf)₂ | Spiro[2,3-dihydrofuran-3,3′-oxindole] | 60-99% |

| α-Diazo ester | Water | Isatin | Cu(OTf)₂/Rh₂(OAc)₄ | Spiro[2,3-dihydrofuran-3,3′-oxindole] | 60-99% |

Fused and Bridged Lactones: Intramolecular cycloaddition reactions of the carbene derived from this compound with tethered dienes or other π-systems can lead to the formation of fused and bridged lactone architectures. For example, a novel cascade reaction has been developed for the synthesis of β-N-heterocyclic-cyclobutane-fused bicyclic γ-lactones. unica.it

Formation of Functionalized Heterocyclic Compounds (e.g., Furans, Pyrazoles)

The reactivity of the diazo group and the inherent lactone ring in this compound can be harnessed to construct a variety of other heterocyclic systems.

Furans: While specific examples starting from this compound are not prevalent, the general synthesis of furans from diazo compounds often involves cycloaddition reactions with alkynes or other suitable reaction partners.

Pyrazoles: The [3+2] cycloaddition reaction of diazo compounds with alkynes or alkenes is a well-established method for the synthesis of pyrazoles and pyrazolines. This reaction can be catalyzed by various transition metals and can proceed with high regioselectivity. The reaction of 6-diazocyclohex-2-en-1-one derivatives with arynes, for instance, leads to the formation of spiro-3H-indazoles via a 1,3-dipolar cycloaddition. researchgate.net

Streamlined Approaches to Chiral Building Blocks for Natural Product Synthesis

The enantioselective transformations of this compound can provide access to valuable chiral building blocks that can be utilized in the total synthesis of natural products. nih.gov The ability to introduce multiple stereocenters in a controlled manner makes this compound a potentially powerful tool in synthetic organic chemistry. The strategic use of chiral catalysts in reactions involving the carbene intermediate allows for the asymmetric synthesis of a wide range of functionalized molecules.

常见问题

Q. Characterization Data

- 1H NMR (CDCl₃): δ 4.38–4.40 (t, J = 7.6–8.0 Hz, 2H, CH₂), 3.36–3.37 (t, J = 7.6–8.0 Hz, 2H, CH₂) .

- 13C NMR (CDCl₃): 170.6 (C=O), 65.3, 49.4, 23.1 ppm .

How does this compound participate in transition metal-catalyzed carbene transfer reactions?

Advanced Research Focus

The compound acts as a carbene precursor in reactions such as cyclopropanation, C–H insertion, and cross-couplings. For example, in rhodium-catalyzed reactions, the diazo group releases nitrogen to generate a reactive metal-carbene intermediate, which can undergo stereoselective transformations. The furanone backbone stabilizes the transition state, influencing regioselectivity .

Methodological Insight

Optimize reaction conditions by:

- Using low-temperature (-40°C) to suppress side reactions.

- Selecting chiral ligands (e.g., dirhodium tetracarboxylates) for enantioselective outcomes.

What analytical techniques are critical for confirming the structure of this compound and its derivatives?

Basic Research Focus

Beyond NMR, high-resolution mass spectrometry (HRMS) and X-ray crystallography are essential. For example, single-crystal X-ray analysis (Mo Kα radiation, Rint = 0.023) resolves bond lengths (e.g., C=O at 1.2018 Å) and confirms stereochemistry in derivatives .

Advanced Application

For ambiguous spectral data (e.g., overlapping signals in crowded NMR regions), use 2D techniques like COSY and HSQC to assign proton-proton correlations and carbon connectivity .

How can researchers address low yields in multi-step syntheses involving this compound?

Advanced Research Focus

Yield optimization strategies include:

- Diazo Transfer Efficiency : Use fresh tosyl azide and rigorously anhydrous conditions to minimize hydrolysis .

- Purification : Employ gradient elution in column chromatography (e.g., 10–50% EtOAc in hexane) to separate diazo compounds from byproducts .

- Catalyst Screening : Test alternative transition metals (e.g., Cu, Ru) for improved carbene transfer efficiency .

What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

Advanced Research Focus

The α-diazo carbonyl group undergoes nucleophilic attack at the electrophilic carbene center. For example:

- With Amines : Forms β-lactam analogs via [2+2] cycloaddition.

- With Thiols : Generates thioether-linked derivatives.

Q. Experimental Design

- Use NaH as a base to deprotonate nucleophiles, enhancing reactivity .

- Monitor reaction progress via TLC (Rf = 0.39 in 1:1 EtOAc:pentane) .

How does the electronic nature of substituents influence the stability of this compound derivatives?

Advanced Research Focus

Electron-withdrawing groups (e.g., halides) stabilize the diazo group by delocalizing negative charge, while electron-donating groups (e.g., alkyl) increase susceptibility to decomposition. For instance, brominated analogs (e.g., 3,4-dibromo derivatives) exhibit enhanced thermal stability due to reduced electron density at the diazo carbon .

Q. Data-Driven Insight

- Thermogravimetric Analysis (TGA) : Derivatives with aryl substituents show decomposition temperatures >150°C, compared to 90°C for unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。